
4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Descripción general
Descripción
4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a useful research compound. Its molecular formula is C34H45B2NO4 and its molecular weight is 553.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochromic Applications
Research has demonstrated the use of derivatives of 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline in the development of new electrochromic materials. These materials, such as polymers containing a 4-butyltriphenylamine (BuTPA) unit, have been synthesized through Suzuki−Miyaura cross-coupling reactions. These polymers show promise in applications like textile/plastic electrochromic cells due to their solubility in common organic solvents and suitability for spray-coating film deposition (Beaupré, Dumas, & Leclerc, 2006).
Solar Cell Technology
Compounds structurally related to this compound, like OMeTPA-DPP and OMeTPA-BDT, have been synthesized and used in perovskite solar cells. These materials have shown better thermal stability than spiro-OMeTAD and are effective as hole transporting materials, contributing to stable solar cell performance (Liu et al., 2016).
Crystal Structure and Vibrational Properties Studies
Studies have been conducted on the synthesis, crystal structure, and vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moieties. These studies involve detailed spectroscopic analysis (FT-IR, NMR) and X-ray diffraction, contributing to a deeper understanding of the molecular structure and behavior of these compounds (Wu, Chen, Chen, & Zhou, 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide. These include compounds with structural similarities to this compound. The studies on these probes provide insights into their potential applications in detecting hydrogen peroxide, highlighting the importance of functional groups in these systems (Lampard et al., 2018).
Boron-Based Anion Acceptors in Batteries
Research on boron-based compounds, such as DiOB-Py and DiOB-An, structurally related to this compound, has explored their use as electrolyte additives in fluoride shuttle batteries. These studies assess the effects of the acidity strength of borates on electrochemical compatibility, offering valuable insights for battery technology (Kucuk & Abe, 2020).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45B2NO4/c1-10-11-12-25-13-19-28(20-14-25)37(29-21-15-26(16-22-29)35-38-31(2,3)32(4,5)39-35)30-23-17-27(18-24-30)36-40-33(6,7)34(8,9)41-36/h13-24H,10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMUIYADKDRHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


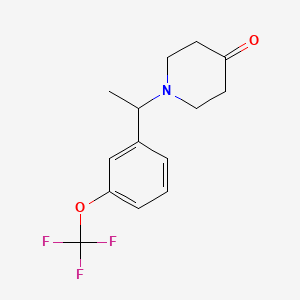
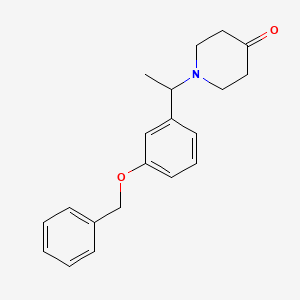
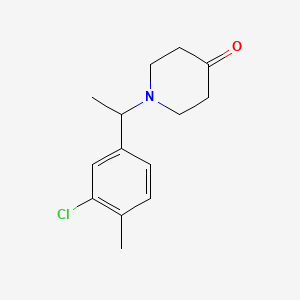
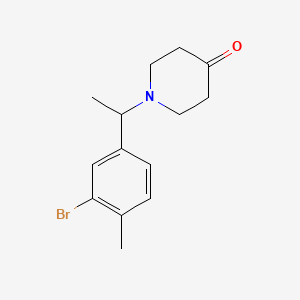
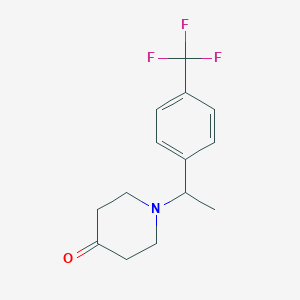

![Methyl 4'-bromo-3-fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8269377.png)
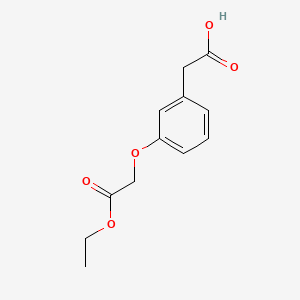


![Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-](/img/structure/B8269417.png)
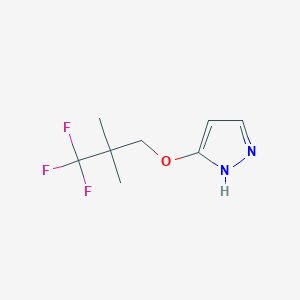
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate](/img/structure/B8269435.png)
![[3-(Tert-butoxy)-3-oxopropyl]boronic acid](/img/structure/B8269442.png)
